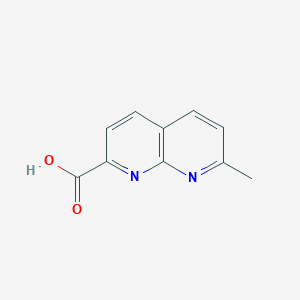

7-Methyl-1,8-naphthyridine-2-carboxylic acid

Beschreibung

Molecular Geometry and Bonding Patterns

This compound possesses a molecular formula of C10H8N2O2 with a molecular weight of 188.18 grams per mole. The compound exhibits a planar bicyclic aromatic system consisting of two fused pyridine rings, with the characteristic 1,8-naphthyridine backbone providing the structural foundation. The molecular geometry is dominated by the sp2 hybridization of the carbon and nitrogen atoms within the aromatic rings, resulting in bond angles approaching 120 degrees throughout the heterocyclic framework.

The carboxylic acid group at the 2-position adopts a coplanar arrangement with the naphthyridine ring system, allowing for optimal conjugation between the carboxyl functionality and the π-electron system of the aromatic core. This geometric arrangement facilitates electronic delocalization, which significantly influences the chemical reactivity and stability of the compound. The methyl substituent at the 7-position projects slightly out of the plane of the aromatic system due to steric considerations, though its electronic effects remain significant through hyperconjugative interactions with the adjacent aromatic carbon.

The SMILES representation CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O clearly illustrates the connectivity pattern, where the methyl group is directly bonded to the nitrogen-containing ring at position 7, while the carboxylic acid functionality is attached to the carbon at position 2. The InChI descriptor InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14) provides additional structural detail regarding the hydrogen distribution and bonding patterns within the molecule.

The nitrogen atoms in the 1,8-positions exhibit typical pyridine-like character, with lone pairs of electrons available for hydrogen bonding and coordination interactions. The positioning of these nitrogen atoms creates a unique chelating environment that has been exploited in various coordination chemistry applications. The bond lengths and angles within the naphthyridine core closely resemble those found in related heterocyclic systems, with C-N bonds typically measuring approximately 1.33-1.35 Angstroms and C-C bonds within the aromatic rings measuring around 1.39-1.42 Angstroms.

X-ray Crystallographic Analysis

While specific crystallographic data for this compound remains limited in the literature, extensive structural studies on related naphthyridine derivatives provide valuable insights into the expected solid-state behavior of this compound. Crystallographic investigations of similar 1,8-naphthyridine systems have consistently revealed planar molecular geometries with strong intermolecular hydrogen bonding networks that govern crystal packing arrangements.

The carboxylic acid functionality in position 2 is expected to participate extensively in hydrogen bonding interactions, both as a donor through the hydroxyl group and as an acceptor through the carbonyl oxygen. These interactions typically result in the formation of carboxylic acid dimers through complementary hydrogen bonds, creating centrosymmetric arrangements with O-H···O bond distances ranging from 2.5 to 2.7 Angstroms. Such dimeric arrangements are characteristic of carboxylic acid-containing heterocycles and contribute significantly to crystal stability.

The nitrogen atoms at positions 1 and 8 of the naphthyridine core provide additional hydrogen bonding acceptor sites, enabling the formation of extended hydrogen bonding networks in the solid state. Crystallographic studies of related compounds have shown that these nitrogen centers readily accept hydrogen bonds from neighboring molecules, leading to two-dimensional or three-dimensional supramolecular architectures. The methyl group at position 7, while not directly participating in hydrogen bonding, influences the overall packing efficiency through van der Waals interactions and steric effects.

Temperature-dependent crystallographic studies of analogous naphthyridine derivatives have revealed minimal structural changes upon cooling, indicating robust molecular geometries that are well-suited for solid-state applications. The thermal ellipsoids typically show modest anisotropic displacement parameters, suggesting well-ordered crystal structures with limited molecular motion at ambient temperatures. Unit cell parameters for related 1,8-naphthyridine-2-carboxylic acid derivatives generally exhibit monoclinic or triclinic symmetry, with cell volumes ranging from 800 to 1200 cubic Angstroms depending on the specific substitution pattern and crystal packing arrangement.

Tautomeric Forms and Resonance Stabilization

The structural characterization of this compound must account for potential tautomeric equilibria that can significantly influence its chemical behavior and physical properties. Naphthyridine derivatives are known to exhibit complex tautomeric behavior, particularly when functional groups capable of proton transfer are present. The carboxylic acid group at position 2 provides a potential source of mobile protons that can participate in intramolecular or intermolecular proton transfer processes.

Computational studies on related naphthyridine systems using density functional theory methods have revealed that tautomeric preferences are highly dependent on environmental factors, including solvent polarity, pH, and temperature. In the case of this compound, the most stable tautomeric form under neutral conditions is expected to be the canonical structure with the carboxylic acid group intact and the naphthyridine nitrogens unprotonated. However, under acidic conditions, protonation of one or both nitrogen atoms becomes thermodynamically favorable, leading to zwitterionic or cationic species.

The resonance stabilization within the naphthyridine core contributes significantly to the overall stability of the compound. The π-electron system extends across both pyridine rings, creating a delocalized aromatic system that benefits from substantial resonance energy. The carboxylic acid group at position 2 participates in this delocalization through its π-orbital interactions with the aromatic system, resulting in a degree of double bond character in the C-C bond connecting the carboxyl group to the ring.

Nuclear magnetic resonance studies of similar compounds have provided evidence for restricted rotation around the C-COOH bond due to partial double bond character arising from resonance interactions. The chemical shifts observed for the aromatic protons reflect the electronic distribution within the molecule, with the proton adjacent to the carboxylic acid group typically appearing downfield due to the electron-withdrawing nature of the carboxyl substituent. Conversely, the methyl group at position 7 exerts a mild electron-donating effect, resulting in slight upfield shifts for nearby aromatic protons.

Comparative Analysis with Related Naphthyridine Derivatives

A comprehensive structural analysis of this compound benefits significantly from comparison with related naphthyridine derivatives that have been extensively characterized in the literature. The parent compound 1,8-naphthyridine-2-carboxylic acid, lacking the 7-methyl substituent, provides a direct structural reference point for understanding the effects of methyl substitution. The molecular weight of the parent compound is 174.16 grams per mole, representing a 14.02 gram per mole increase upon methyl substitution.

Comparative analysis with 2-methyl-1,8-naphthyridine-3-carboxylic acid reveals the significance of carboxylic acid positioning on molecular properties. While both compounds contain methyl and carboxylic acid substituents, the different positioning results in markedly different electronic distributions and hydrogen bonding capabilities. The 3-carboxylic acid isomer exhibits altered conjugation patterns compared to the 2-carboxylic acid derivative, affecting both chemical reactivity and physical properties.

Studies of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid demonstrate the effects of additional hydroxyl substitution on molecular behavior. This related compound exhibits enhanced hydrogen bonding capabilities due to the additional hydroxyl group, resulting in different solid-state packing arrangements and altered solubility characteristics. The presence of both hydroxyl and carboxylic acid functionalities creates multiple sites for intermolecular interactions, leading to more complex crystallographic arrangements compared to the simpler 7-methyl-2-carboxylic acid derivative.

The comparative analysis extends to coordination chemistry applications, where 1,8-naphthyridine-2-carboxylate ligands have been extensively studied in metal complex formation. The carboxylate functionality provides excellent chelating capabilities, forming stable complexes with various metal centers. The 7-methyl substituent in this compound is expected to influence the steric environment around the metal center, potentially affecting both binding affinity and complex stability compared to the unsubstituted analogue.

Electronic effects arising from substituent modifications have been systematically investigated in series of naphthyridine derivatives. The methyl group at position 7 acts as a mild electron-donating substituent, increasing electron density within the aromatic system and affecting both nucleophilicity and electrophilicity patterns. This electronic modification influences binding interactions with biological targets and affects chemical reactivity in synthetic transformations. Binding studies have shown that methyl substitution can significantly enhance binding affinity in certain molecular recognition events, with the hydrophobic contribution of the methyl group providing additional stabilization through van der Waals interactions.

Eigenschaften

IUPAC Name |

7-methyl-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRROODKCBUUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1,8-Naphthyridine Derivatives

The Friedlander reaction stands out as a highly effective method for synthesizing 1,8-naphthyridines. This method involves either acidic or basic catalyzed reaction of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds.

Gram-Scale Synthesis in Water

A gram-scale synthesis of 1,8-naphthyridines in water has been developed, utilizing an inexpensive and biocompatible ionic liquid as a catalyst. The reactions are monitored by thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry. The use of ChOH as a catalyst and water as a solvent is crucial for achieving excellent yields in the reaction medium when creating 2-methyl-1,8-naphthyridine.

Pfitzinger-Borsche Reaction

The Pfitzinger-Borsche reaction, typically used for quinolone-4-carboxylic acid synthesis, can be adapted to produce 1,8-naphthyridine analogs by reacting 7-ketoisatin with a base.

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate to form diethyl-N-(6-substituted-2-pyridyl) aminomethylenemalonate. This intermediate then undergoes thermal cyclization at 250°C in diphenyl ether to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

Knorr and Conard-Limpach Reactions

The Knorr and Conard-Limpach reactions are also used in the synthesis of 1,8-naphthyridinone.

Combes Reaction

In the Combes reaction, 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives are synthesized through the condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of PPA.

Povarov Reaction

The Povarov reaction is used to synthesize indolo[3,2-c]naphthyridines via a three-component condensation between 2-amino-4-methylpyridine, aromatic aldehydes, and indole using InCl3 catalyst in acetonitrile at 100°C.

Meth-Cohn Reaction

The Meth-Cohn reaction is used to synthesize 2-chloro-3-formyl-1,8-naphthyridine by treating N-(pyridin-2-yl)acetamide with Vilsmeier’s reagent (POCl3+DMF).

Synthesis of 7-Amino-4-Oxo-1-Substituted-1,8-Naphthyridine-3-Carboxylic Acids

7-amino-4-oxo-1-substituted-L8-naphthyridine-3-carboxylic acids can be prepared by reacting a lower-alkyl' 7 acylamino-4-hydroxy-1,8-naphthyridine-3- carboxylate, e.g., the ethyl 7-acetylamino compound, with a Z-(aliphatic-hydrocarbonating) agent, e.g., ethyl iodide or benzyl chloride, to obtain the lower-alkyl 7-acylamino- 4-oxo-1-substituted-1,8-naphthyridine-3-carboxylate, e.g., the ethyl 7-acetylamino-4-oxo-1-(ethyl or benzyl)-l,8- naphthyridine-3-carboxylate, which is then hydrolyzed with an acidic agent.

Preparation of 1,7-Dimethyl-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid

1,7-dimethyl-4-0xo-1,8-naphthyridine-3-carboxylic acid can be prepared using 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, potassium hydroxide, ethanol, water, and methyl iodide with a reflux period of 5 days.

Preparation of 6-Bromo-1-Ethyl-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid

6-bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid can be prepared from a mixture containing 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, potassium hydroxide, ethanol, and water, which is refluxed until the solids dissolve. Ethyl iodide is then added, and the resulting reaction mixture is refluxed on a steam bath for 19 hours.

Preparation of 5,7-Dimethyl-4-Hydroxy-1,8-Naphthyridine-3-Carboxylic Acid

5,7-dimethyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid can be created as follows: A mixture of 6-amino-3- bromo-Z-mcthylpyridine and diethyl ethoxymethylenernalonate is heated under vacuum on a steam bath overnight. The resulting yellow solid is recrystallized from ethanol to yield diethyl N-(-bromo-6-methyl-Zpyridyl)aminomethylenemalonate.

7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b]naphthyridine

To synthesize 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b]naphthyridine, 2-aminonicotinaldehyde (100 mg, 1 equiv) was dissolved in H2O (1 mL), followed by the addition of ChOH (3 μL, 1 mol %). The reaction mixture was stirred under N2 at 50°C temperature for 11 h, and the reaction progress was monitored through TLC. After completion of the reaction, the desired product was separated by workup as a brown solid (92 mg, 92%).

- Rf= 0.55 (10% methanol/dichloromethane)

- 1H NMR (400 MHz, CDCl3) δ 9.01 (d, J= 4.0 Hz, 1H), 8.07 (d, J= 8.0 Hz, 1H), 7.79 (s, 1H), 7.38 (dd, J= 4.0, 4.0 Hz, 1H), 3.78 (s, 2H), 3.33 (t, J= 8.0 Hz, 2H), 2.86 (t, J= 8.0 Hz, 2H), 2.52 (s, 3H)

- 13C NMR (100 MHz, CDCl3) δ 160.0, 155.0, 153.0, 136.3, 133.4, 129.7, 121.4, 121.1, 57.4, 52.9, 46.0, 33.5

- HRMS (ESI) m/ z: [M + Na]+calcd for C12H13N3Na, 222.1002; found 222.1019

- mp = 115 °C

- IR (KBr thin film, cm–1) ν 2956, 2910, 2845, 2789, 1610, 1552, 1480, 1125, 900, 796

- UV–vis λabs(max) 320 nm

7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b]naphthyridine

To synthesize 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b]naphthyridine, 2-aminonicotinaldehyde (100 mg, 1 equiv) was dissolved in H2O (1 mL) followed by the addition of ChOH (3 μL, 1 mol %). The reaction mixture was stirred under N2 at 50 °C for 10 h, and the reaction was monitored through TLC. After completion of reaction, the desired product was separated by workup as a red solid (102 mg, 96%).

- Rf= 0.42 (10% methanol/dichloromethane)

- 1H NMR (400 MHz, CDCl3) δ 9.0 (dd, J= 2.0, 2.0 Hz, 1H), 8.05 (d, J= 8.0 Hz, 1H), 7.79 (s, 1H), 7.36 (dd, J= 4.0, 4.0 Hz, 1H), 3.82 (s, 2H), 3.31 (t, J= 8.0 Hz, 2H), 2.89 (t, J= 8.0 Hz, 2H), 2.61 (m, 2H), 1.19 (t, J= 8.0 Hz, 3H)

- 13C NMR (100 MHz, CDCl3) δ 160.5, 155.0, 152.9, 136.3, 133.6, 129.8, 121.4, 121.1, 55.1, 52.0, 50.4, 33.5, 12.3

- HRMS (ESI) m/ z: [M + Na]+calcd for C13H15N3Na, 236.1158; found 236.1176

- mp = 110 °C

- IR (KBr thin film, cm–1) ν 2972, 2938, 2816, 2766, 1620, 1560, 1483, 1140, 910, 792

- UV–vis λabs(max) 320 nm

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphthyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions often involve organolithium or Grignard reagents.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

7-Methyl-1,8-naphthyridine-2-carboxylic acid and its derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated the anticancer potential of 7-methyl-1,8-naphthyridine derivatives. For instance, a series of new derivatives showed significant cytotoxic effects against human breast cancer cell lines (MCF7), with some compounds displaying IC50 values lower than that of established drugs like staurosporine . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : This compound has been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of this compound possess potent activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . Notably, certain derivatives have shown better efficacy compared to conventional antibiotics like ciprofloxacin.

- Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on creating novel derivatives with enhanced biological activity through structural modifications. For example:

- Hybridization with Other Heterocycles : Researchers have synthesized compounds that combine the naphthyridine framework with other heterocycles known for their anticancer properties. These hybrids have demonstrated improved efficacy against cancer cell lines compared to their parent compounds .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various naphthyridine derivatives, researchers synthesized several new compounds based on the 7-methyl-1,8-naphthyridine scaffold. The results indicated that some derivatives exhibited IC50 values as low as 1.47 μM against MCF7 cells, significantly outperforming standard treatments . This highlights the potential for developing new anticancer agents based on this compound.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of 7-methyl-1,8-naphthyridine derivatives against resistant bacterial strains. The findings revealed that certain compounds demonstrated superior activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa when compared to traditional antibiotics . This underscores the importance of exploring naphthyridine derivatives as alternatives in antibiotic therapy.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 7-Methyl-1,8-naphthyridine-2-carboxylic acid in biological systems often involves interaction with specific enzymes or receptors. For instance, its antibacterial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of these enzymes, leading to inhibition.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and chemical behavior of 1,8-naphthyridine derivatives depends critically on substituent positions and types. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: The 2-carboxylic acid group in the target compound likely offers moderate water solubility, comparable to 1,8-naphthyridine-2-carboxylic acid (). Derivatives with additional polar groups (e.g., hydroxyl or amino) exhibit higher hydrophilicity .

- Lipophilicity : Methyl and ethyl substituents (e.g., nalidixic acid) improve membrane permeability but may reduce aqueous solubility .

Biologische Aktivität

7-Methyl-1,8-naphthyridine-2-carboxylic acid is a compound that belongs to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

- CAS Number : 923689-18-3

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties.

Key Findings:

- Inhibition of Bacterial Growth : A study demonstrated that certain naphthyridine derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of specific substituents on the naphthyridine scaffold enhanced antibacterial efficacy, with some compounds exhibiting IC50 values as low as 1.7 µg/mL against DNA gyrase .

- Antitubercular Activity : Another derivative was found to be more potent than isoniazid against multidrug-resistant tuberculosis (MDR-TB), significantly reducing bacterial load in animal models .

Anticancer Activity

The anticancer potential of this compound and its derivatives has been extensively studied.

Research Insights:

- Cytotoxic Effects : In vitro studies on human breast cancer cell lines (MCF7) revealed that several derivatives displayed IC50 values ranging from 1.47 to 7.89 µM, indicating strong cytotoxic effects compared to standard drugs like staurosporine .

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Compounds were shown to interfere with key signaling pathways such as PI3K/AKT and downregulate proteins associated with cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthyridine derivatives have also been highlighted in various studies.

Notable Findings:

- Inhibition of Pro-inflammatory Mediators : A derivative was shown to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in BV2 cells stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

- Cell Migration : The compound also demonstrated a capacity to reduce cell migration in inflammatory contexts, further supporting its role as an anti-inflammatory agent .

Comparative Table of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of naphthyridine derivatives for their activity against resistant bacterial strains. Results indicated that modifications at the C6 position significantly enhanced their antibacterial properties.

- Cancer Treatment Potential : In a clinical context, derivatives were tested on various cancer cell lines, revealing promising results that warrant further exploration in preclinical and clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-methyl-1,8-naphthyridine-2-carboxylic acid, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step protocols, including:

- Gould–Jacobs reaction : Condensation of 2-aminopyridine with ethoxymethylenemalonate to form diethyl 2-((pyridine-2-ylamino)methylene) malonate .

- Cyclization : Refluxing in phenoxy ether yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- N-Alkylation : Reaction with alkyl halides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF with NaH as a base .

- Hydrolysis : Conversion of esters to carboxylic acids using aqueous NaOH .

Q. How is the compound derivatized for biological screening, and what assays are used?

- Derivatization : The carboxylic acid group is coupled with amines (e.g., morpholine, piperazine) in DMF under sealed-tube conditions to generate amide derivatives .

- Assays : Cytotoxicity is tested against cell lines (e.g., MCF7) via MTT assays. Antihistaminic activity is evaluated in vivo using histamine-induced inflammation models .

Advanced Research Questions

Q. What mechanistic insights exist for decarboxylation or nitration of this compound?

- Decarboxylation : Occurs under thermal or photolytic conditions. For example, heating with Cu/KCN in DMSO facilitates decarboxylation to yield 2-phenyl-1,8-naphthyridine (78% yield) .

- Nitration : Nitric acid treatment of 7-methyl-1,8-naphthyridin-4(1H)-one produces 6-nitro-5-oxo-5,8-dihydro-1,8-naphthyridine-2-carboxylic acid (55% yield). Steric and electronic effects influence regioselectivity .

Q. How can computational tools optimize ADMET properties for derivatives?

- In Silico Screening : Tools like PASS predict pharmacological activity (e.g., Pa > Pi thresholds for antihistaminic potential). ADMET predictions assess solubility (LogP), bioavailability (Lipinski’s Rule of Five), and toxicity (e.g., Ames test simulations) .

- Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) show improved metabolic stability but may require structural tweaks to reduce hepatotoxicity risks .

Q. What strategies address contradictions in biological activity data across derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, morpholine-substituted derivatives exhibit higher cytotoxicity (IC₅₀ ~10 μM) than pyrrolidine analogs (IC₅₀ >50 μM) due to enhanced hydrogen bonding .

- Data Reconciliation : Cross-validate in vitro and in vivo results. Discrepancies may arise from bioavailability differences (e.g., poor membrane permeability of charged carboxylates) .

Q. How is the compound integrated into supramolecular systems (e.g., foldamers)?

- Foldamer Design : The naphthyridine core is linked to oligoamide helices via urea or pyridazine units. Curvature is tuned using rigid spacers (e.g., 1,8-diazaanthracene) to stabilize β-sheet or helix-sheet-helix conformations .

- Applications : These foldamers act as synthetic ion channels or enzyme mimics, with fluorescence properties enabling real-time conformational tracking .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?

- Byproduct Formation : Alkylation steps may yield regioisomers. TLC monitoring (silica gel, CHCl₃:MeOH 4:1) ensures purity during intermediate isolation .

- Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 24 hours for amide coupling) .

Q. How do reaction conditions influence functional group transformations (e.g., thiation)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.